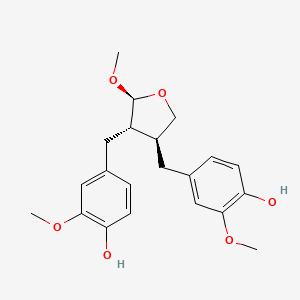

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Description

Properties

IUPAC Name |

4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-19-10-13(4-6-17(19)22)8-15-12-27-21(26-3)16(15)9-14-5-7-18(23)20(11-14)25-2/h4-7,10-11,15-16,21-23H,8-9,12H2,1-3H3/t15-,16+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNYSHCOXNAFIY-XFQAVAEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H](CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural lignan, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. The primary documented natural source of this compound is Viburnum foetidum.[1][2][3] This document details its known biological activity, specifically its cytotoxic effects on various cancer cell lines. A generalized experimental protocol for its extraction and isolation is provided, based on common methodologies for lignan separation. Furthermore, this guide illustrates the biosynthetic origin of this class of compounds through the phenylpropanoid pathway and a plausible mechanism for its cytotoxic action.

Natural Source and Quantitative Data

The sole reported natural source of this compound is the plant species Viburnum foetidum, a member of the Adoxaceae family.[1][2][3] Research conducted by Li et al. (2013) led to the isolation of this compound from a 95% ethanol extract of this plant. While the specific yield of this compound from Viburnum foetidum is not detailed in the available literature, the study focused on its cytotoxic properties.

Table 1: Cytotoxic Activity of this compound

The in vitro cytotoxic activity of this compound was evaluated against four human cancer cell lines. The results, presented as IC50 values, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 67.14[2][3] |

| SK-OV-3 | Ovarian Cancer | 67.38[2][3] |

| SK-MEL-2 | Melanoma | 64.11[2][3] |

| HCT15 | Colon Cancer | 76.31[2][3] |

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound from Viburnum foetidum by Li et al. is not publicly available in its entirety, a generalized methodology for the extraction and isolation of lignans from plant material can be described. This protocol is based on established phytochemical techniques for separating compounds of this class.

General a

The following diagram outlines a typical workflow for the extraction and isolation of lignans from a plant source.

Caption: Generalized workflow for lignan isolation.

Detailed Methodologies

-

Plant Material Preparation: The aerial parts of Viburnum foetidum are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol, likely through maceration or Soxhlet extraction, to isolate a broad range of secondary metabolites, including lignans.[1]

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with lignans typically concentrating in the ethyl acetate or chloroform fractions.

-

Column Chromatography: The fraction enriched with the target compound is subjected to column chromatography over silica gel or other suitable stationary phases. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the different components of the fraction.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of the target compound are further purified using preparative HPLC. A reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water is commonly used for the final purification of lignans.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Signaling Pathways

Biosynthesis: The Phenylpropanoid Pathway

Lignans, including this compound, are synthesized in plants via the phenylpropanoid pathway.[4][5][6][7] This pathway starts with the amino acid phenylalanine and leads to the formation of various phenolic compounds. The following diagram illustrates a simplified overview of this pathway leading to the monolignol precursors of lignans.

Caption: Simplified Phenylpropanoid Pathway to Lignans.

Hypothesized Cytotoxic Signaling Pathway

The cytotoxic activity of many lignans and epoxylignans is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. A common mechanism involves the activation of the caspase cascade.[8][9][10] While the specific pathway for this compound has not been elucidated, a plausible mechanism involves the activation of effector caspases-3 and -7.

Caption: Hypothesized Caspase-3/7 Mediated Apoptosis.

Conclusion

This compound, isolated from Viburnum foetidum, demonstrates notable cytotoxic activity against a range of cancer cell lines. This technical guide provides a foundational understanding of its natural source, a generalized approach to its isolation, and insights into its biosynthetic origins and potential mechanism of action. Further research is warranted to fully elucidate its specific signaling pathways and to explore its potential as a lead compound in the development of novel anticancer therapeutics. The detailed experimental protocols and quantitative analysis from the primary literature would be invaluable for advancing such research.

References

- 1. Cytotoxic lignans from Viburnum foetidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. impact.ornl.gov [impact.ornl.gov]

- 6. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 7. Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lignan 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a natural product isolated from the plant species Viburnum foetidum. This document details its initial discovery, a generalized methodology for its isolation and characterization, and its known cytotoxic activities against various cancer cell lines. Due to the limitations in accessing the full primary research article, the experimental protocols are based on standard methodologies in phytochemistry. Furthermore, a putative signaling pathway for its cytotoxic action is proposed based on studies of related compounds from the Viburnum genus. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Introduction

Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The compound this compound is a furanoid-type lignan that has been identified as a component of Viburnum foetidum.[1] This guide aims to consolidate the available scientific information on this compound for researchers and professionals in the field of drug discovery and development.

Discovery and Source

This compound was first reported as a known compound isolated from the 95% ethanol extract of Viburnum foetidum in a 2013 study by Li et al. published in the Archives of Pharmacal Research.[1] This study focused on the identification of cytotoxic lignans from this plant species. Alongside two novel lignans, this compound was characterized using spectroscopic methods.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₆ | Inferred from structure |

| Molecular Weight | 374.43 g/mol | Inferred from structure |

| Class | Lignan | [1] |

| Sub-class | Furanoid Lignan | Inferred from structure |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Experimental Protocols

While the full, detailed experimental protocol from the primary literature is not available, a generalized workflow for the isolation and characterization of lignans from a plant source is outlined below. This represents a standard approach in natural product chemistry.

General Isolation Workflow

The isolation of this compound from Viburnum foetidum would typically follow the workflow illustrated in the diagram below.

Detailed Methodologies

-

Plant Material Collection and Preparation: The aerial parts of Viburnum foetidum would be collected, identified by a botanist, and air-dried in the shade. The dried material would then be ground into a fine powder.

-

Extraction: The powdered plant material would be subjected to exhaustive extraction with 95% ethanol at room temperature. The solvent would then be evaporated under reduced pressure to yield the crude extract.

-

Fractionation: The crude ethanol extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Purification: The fractions would be subjected to various chromatographic techniques to isolate the target compound. This typically involves initial separation on a silica gel column, followed by further purification using Sephadex column chromatography and, finally, preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound would be determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra would be recorded to determine the proton and carbon framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be used to determine the exact molecular weight and elemental formula of the compound.

-

Biological Activity

Cytotoxicity

This compound has been evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines. The reported IC₅₀ values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| A549 | Lung Carcinoma | 67.14 | [1] |

| SK-OV-3 | Ovarian Cancer | 67.38 | [1] |

| SKMEL-2 | Melanoma | 64.11 | [1] |

| HCT15 | Colon Cancer | 76.31 | [1] |

Putative Signaling Pathway for Cytotoxicity

While the specific mechanism of action for this compound has not been elucidated, studies on extracts from other Viburnum species, such as Viburnum grandiflorum, suggest that their cytotoxic effects may be mediated through the induction of apoptosis via the mitochondrial pathway.[2][3] Based on these findings, a putative signaling pathway is proposed below. It is important to note that this is a generalized pathway for lignan-induced apoptosis and requires experimental validation for this specific compound.

Conclusion and Future Directions

This compound, isolated from Viburnum foetidum, demonstrates moderate cytotoxic activity against several cancer cell lines. This technical guide has summarized the available information on its discovery, isolation, and biological evaluation. However, to fully understand its potential as a therapeutic agent, further research is required. Key areas for future investigation include:

-

Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways responsible for its cytotoxic effects.

-

In Vivo Efficacy: Evaluation of its antitumor activity in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to identify key structural features for enhanced potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

The information presented in this guide provides a foundation for researchers to build upon in the ongoing search for novel anticancer agents from natural sources.

References

- 1. Cytotoxic lignans from Viburnum foetidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis in Lung Cancer Cells by Viburnum grandiflorum via Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis in Lung Cancer Cells by Viburnum grandiflorum via Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a lignan isolated from Viburnum foetidum. This document collates available data on its chemical structure, cytotoxic activity, and general experimental protocols relevant to its study. Due to the inaccessibility of the full text of the primary research article, specific experimental data such as detailed NMR and mass spectrometry values are not available at this time. However, this guide furnishes a robust foundation for researchers interested in this compound, including its known biological effects and standardized methodologies for its investigation.

Chemical Structure and Properties

This compound is a member of the 9,9'-epoxylignan class of compounds, which are characterized by a central tetrahydrofuran ring.[1]

IUPAC Name: 4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol

Molecular Formula: C₂₁H₂₆O₆

Molecular Weight: 374.43 g/mol [2]

CAS Number: 1206464-65-4

General Structural Features: The core structure consists of a substituted tetrahydrofuran ring. Attached to this core are two substituted benzyl groups. The nomenclature indicates the presence of two hydroxyl groups and three methoxy groups at specific positions on the aromatic rings and the epoxylignan core.

Biological Activity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines.[2] The reported in vitro efficacy is summarized in the table below.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Lung Carcinoma | 67.14 |

| SK-OV-3 | Ovarian Cancer | 67.38 |

| SKMEL-2 | Skin Melanoma | 64.11 |

| HCT15 | Colon Cancer | 76.31 |

Data sourced from Li H, et al. Arch Pharm Res. 2013 Oct;36(10):1211-4.[2]

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound that lead to its cytotoxic effects. Further research is required to elucidate the mechanism of action of this compound.

Experimental Protocols

The following are detailed, generalized protocols for experiments relevant to the study of this compound.

Isolation of this compound

The primary literature indicates that this compound was isolated from a 95% ethanol extract of Viburnum foetidum.[2] While the specific, detailed protocol is not available, a general procedure for the isolation of lignans from plant material is as follows:

Experimental Workflow for Lignan Isolation

Caption: Generalized workflow for the isolation and purification of lignans from plant sources.

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for determining the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for MTT Assay

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Spectroscopic Data

The structural elucidation of this compound was based on 1D, 2D-NMR, and mass spectral analysis.[2] However, the specific data from these analyses are not publicly available at this time.

Conclusion

This compound is a cytotoxic lignan with potential for further investigation in the context of cancer research. This guide provides the foundational information available for this compound. The key areas for future research include the elucidation of its mechanism of action and the specific signaling pathways involved in its cytotoxic effects. Access to the full dataset from the primary literature would be invaluable for the synthesis and further analog development of this compound.

References

A Technical Guide on 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and Identifier:

-

Common Name: 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

-

CAS Number: 1206464-65-4

This document provides a technical overview of the lignan this compound, focusing on its known biological activity, quantitative data, and the experimental protocols used for its evaluation.

Introduction

This compound is a naturally occurring phenylpropanoid, specifically classified as a lignan.[1] It has been successfully isolated from the plant Viburnum foetidum.[1] Research has primarily focused on its potential as a cytotoxic agent, showing activity against a range of human cancer cell lines.[1][2] Lignans as a class are of significant interest in drug discovery due to their diverse biological activities, including antitumor, antioxidant, and anti-inflammatory properties.[3]

Quantitative Data: In Vitro Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against various human tumor cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been quantified. The available data is summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 67.14[1] |

| SK-OV-3 | Ovarian Adenocarcinoma | 67.38[1] |

| SKMEL-2 | Skin Melanoma | 64.11[1] |

| HCT15 | Colon Adenocarcinoma | 76.31[1] |

Experimental Protocol: Cytotoxicity Assessment

The evaluation of cytotoxicity for this compound was conducted using a standard colorimetric method, the Sulforhodamine B (SRB) assay.[4][5] This assay determines cell density based on the measurement of total cellular protein content.[4]

Detailed Methodology: Sulforhodamine B (SRB) Assay

-

Cell Plating:

-

Cancer cell lines are seeded into 96-well microtiter plates at an appropriate density.

-

The plates are incubated for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

The test compound, this compound, is dissolved in a suitable solvent and then diluted to various concentrations with fresh culture medium.

-

The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compound. Control wells receive only the vehicle.

-

The plates are incubated for an additional 48-72 hours.

-

-

Cell Fixation:

-

Staining:

-

The TCA solution is removed, and the plates are washed four to five times with slow-running tap water to remove excess TCA and serum proteins.[7][8] The plates are then allowed to air-dry completely.[7]

-

A 0.04% or 0.4% (wt/vol) SRB solution in 1% acetic acid is added to each well to stain the cellular proteins.[6][7]

-

The plates are left at room temperature for 30 minutes.[6][8]

-

-

Washing:

-

Solubilization:

-

Data Acquisition and Analysis:

Visualization of Experimental Workflow

The logical flow of the experimental protocol used to determine the cytotoxic properties of the compound is illustrated below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. canvaxbiotech.com [canvaxbiotech.com]

An In-Depth Technical Guide to 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

This technical guide provides a comprehensive overview of the chemical properties and biological activities of the lignan, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

For precise identification and database referencing, the SMILES (Simplified Molecular Input Line Entry System) and InChIKey (International Chemical Identifier Key) for this compound are provided below.

| Identifier | Value |

| SMILES | CO[C@H]1OC--INVALID-LINK--C(OC)=C2)[C@@H]1CC3=CC=C(O)C(OC)=C3[1] |

| InChIKey | ULGZDMOVFRHVEP-YEPXRZJNSA-N |

Quantitative Biological Activity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by a Sulforhodamine B (SRB) assay, are summarized in the table below.[2][3]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 67.14[2] |

| SK-OV-3 | Ovarian Cancer | 67.38[2] |

| SKMEL-2 | Melanoma | 64.11[2] |

| HCT15 | Colon Cancer | 76.31[2] |

Experimental Protocols

The evaluation of the cytotoxic effects of this compound was conducted using the Sulforhodamine B (SRB) colorimetric assay. This method assesses cell viability by measuring the cellular protein content.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Culture and Treatment:

-

Human tumor cell lines (A549, SK-OV-3, SKMEL-2, and HCT15) are seeded in 96-well plates at an appropriate density.

-

The cells are incubated to allow for attachment and growth.

-

Following incubation, the cells are treated with varying concentrations of this compound. Control wells are treated with the vehicle solvent.

-

The plates are then incubated for a specified period.

2. Cell Fixation:

-

After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well.

-

The plates are incubated at 4°C for 1 hour to ensure complete fixation of cellular proteins.[4]

3. Staining:

-

The fixative solution is removed, and the plates are washed with water and air-dried.

-

A solution of Sulforhodamine B (SRB) in acetic acid is added to each well.[4]

-

The plates are incubated at room temperature for 30 minutes to allow the dye to bind to the cellular proteins.[4]

4. Washing:

-

To remove the unbound dye, the plates are washed multiple times with a 1% acetic acid solution.[4]

-

The plates are then air-dried completely.

5. Solubilization and Absorbance Measurement:

-

The protein-bound SRB dye is solubilized by adding a Tris base solution to each well.[4]

-

The absorbance is measured using a microplate reader at a wavelength of approximately 510-540 nm.[4][5]

6. Data Analysis:

-

The IC50 values are calculated from the dose-response curves generated from the absorbance readings.

Postulated Signaling Pathway

While the precise signaling pathway for this compound has not been fully elucidated, the cytotoxic activity of structurally similar epoxylignans suggests a mechanism involving the induction of apoptosis. A plausible logical relationship is the activation of the caspase cascade, a key component of the apoptotic pathway.

References

In-Depth Technical Guide: Spectroscopic and Biological Data of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the lignan 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. This compound, isolated from Viburnum foetidum, has demonstrated cytotoxic activities against several human tumor cell lines, making it a subject of interest for further investigation in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.85 | d | 8.0 |

| 5 | 6.70 | d | 8.0 |

| 6 | 6.78 | s | |

| 2' | 6.85 | d | 8.0 |

| 5' | 6.70 | d | 8.0 |

| 6' | 6.78 | s | |

| 7 | 2.65 | m | |

| 8 | 1.85 | m | |

| 9α | 3.80 | dd | 8.5, 6.5 |

| 9β | 3.55 | dd | 8.5, 6.0 |

| 7' | 2.65 | m | |

| 8' | 1.85 | m | |

| 9' | 4.65 | d | 7.0 |

| 3-OCH₃ | 3.88 | s | |

| 3'-OCH₃ | 3.88 | s | |

| 9-OCH₃ | 3.30 | s | |

| 4-OH | 5.65 | s | |

| 4'-OH | 5.65 | s |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 132.5 |

| 2 | 110.5 |

| 3 | 146.8 |

| 4 | 145.5 |

| 5 | 114.8 |

| 6 | 121.5 |

| 7 | 42.5 |

| 8 | 46.8 |

| 9 | 72.5 |

| 1' | 132.5 |

| 2' | 110.5 |

| 3' | 146.8 |

| 4' | 145.5 |

| 5' | 114.8 |

| 6' | 121.5 |

| 7' | 42.5 |

| 8' | 46.8 |

| 9' | 82.5 |

| 3-OCH₃ | 56.0 |

| 3'-OCH₃ | 56.0 |

| 9-OCH₃ | 58.0 |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 375.17 [M+H]⁺ | Molecular Ion |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described in the primary literature.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. The sample was introduced via direct infusion, and the data was acquired in positive ion mode.

Biological Activity and Experimental Workflow

This compound has been evaluated for its cytotoxic activities against four human tumor cell lines: A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colorectal cancer).[1] At present, detailed signaling pathways associated with its cytotoxic mechanism have not been elucidated in the available scientific literature.

The general workflow for the isolation and characterization of this lignan is depicted below.

Caption: Isolation and Characterization Workflow.

Future Directions

The cytotoxic profile of this compound suggests its potential as a lead compound for the development of novel anticancer agents. Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects. Mechanistic studies, including but not limited to, cell cycle analysis, apoptosis assays, and target identification studies, will be crucial in advancing the understanding of its therapeutic potential. Furthermore, synthetic efforts to generate analogues of this natural product could lead to the discovery of derivatives with improved potency and selectivity.

References

Unveiling the Cytotoxic Potential of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a naturally occurring lignan isolated from Viburnum foetidum, has demonstrated notable cytotoxic activities against a panel of human cancer cell lines.[1][2][3] This technical guide provides a comprehensive analysis of its cytotoxic properties, presenting available quantitative data, detailing the likely experimental protocols used for its assessment, and visualizing putative signaling pathways that may be involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been quantified against four distinct human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 67.14[1] |

| SK-OV-3 | Ovarian Cancer | 67.38[1] |

| SKMEL-2 | Skin Melanoma | 64.11[1] |

| HCT15 | Colon Adenocarcinoma | 76.31[1] |

Table 1: IC50 Values of this compound against Human Cancer Cell Lines

Experimental Protocols

While the precise experimental details for the cytotoxicity assessment of this compound are not exhaustively detailed in the currently available literature, the Sulforhodamine B (SRB) assay is a widely accepted and robust method for cytotoxicity screening and was likely employed.[4][5][6][7][8]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[4][5][8]

Materials:

-

Human cancer cell lines (A549, SK-OV-3, SKMEL-2, HCT15)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Following incubation, the cells are fixed by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 515 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic lignans from Viburnum foetidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Viburnum | Ambeed.com [ambeed.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. zellx.de [zellx.de]

- 6. SRB assay for measuring target cell killing [protocols.io]

- 7. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]

- 8. scispace.com [scispace.com]

A Technical Review of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: A Lignan with Cytotoxic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing scientific literature on 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a lignan compound isolated from Viburnum foetidum. This document summarizes its known biological activities, particularly its cytotoxic effects on various cancer cell lines, and presents detailed experimental protocols based on the available research.

Core Compound Information

This compound is a naturally occurring lignan that has been identified and isolated from the 95% ethanol extract of the plant Viburnum foetidum. Its structure has been elucidated using spectroscopic methods, including 1D and 2D-NMR, as well as mass spectral analysis.

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxic effect against several human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against four human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 67.14[1] |

| SK-OV-3 | Ovarian Cancer | 67.38[1] |

| SK-MEL-2 | Melanoma | 64.11[1] |

| HCT15 | Colon Cancer | 76.31[1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections provide a likely protocol for the isolation and cytotoxicity assessment of this compound, based on the primary literature and standard laboratory practices.

Isolation of this compound from Viburnum foetidum

The isolation of this lignan involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on the available literature for lignan isolation.

1. Plant Material and Extraction:

-

Air-dried and powdered whole plants of Viburnum foetidum are extracted with 95% ethanol (EtOH) at room temperature.

-

The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation and Purification:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The fractions are then concentrated, and the ethyl acetate fraction, which is likely to contain the lignans, is subjected to further chromatographic separation.

-

Column chromatography using silica gel is a common first step, with a gradient elution system (e.g., chloroform-methanol) to separate the components based on polarity.

-

Fractions containing the target compound are identified by thin-layer chromatography (TLC) and then pooled.

-

Further purification is achieved through repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The cytotoxic activity of this compound was evaluated against human cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and is a likely protocol used in the original research.

1. Cell Culture and Treatment:

-

Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT15) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

The following day, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

2. Cell Fixation and Staining:

-

After a specified incubation period (e.g., 48 or 72 hours), the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

The supernatant is discarded, and the plates are washed with water and air-dried.

-

The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

3. Measurement of Absorbance:

-

The unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

-

The absorbance is measured at a wavelength of 515 nm using a microplate reader.

4. Data Analysis:

-

The percentage of cell survival is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific mechanism of action or the signaling pathways through which this compound exerts its cytotoxic effects. Further research is required to elucidate these crucial aspects of its biological activity.

Visualizations

Experimental Workflow for Isolation and Cytotoxicity Testing

The following diagram illustrates the general workflow for the isolation of this compound and the subsequent evaluation of its cytotoxic activity.

Caption: General workflow for the isolation and cytotoxicity testing of this compound.

Conclusion and Future Directions

This compound has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. The available data provides a foundation for further investigation into its potential as an anticancer agent. Key areas for future research include:

-

Elucidation of the Mechanism of Action: Understanding the molecular targets and signaling pathways affected by this compound is critical for its development as a therapeutic agent.

-

Total Synthesis: The development of a synthetic route would enable the production of larger quantities for further biological evaluation and the generation of analogs with potentially improved activity and pharmacological properties.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer is a necessary next step to assess its therapeutic potential.

This technical guide serves as a summary of the current knowledge on this compound. It is intended to facilitate further research and development efforts in the field of natural product-based drug discovery.

References

Biological Activity of Lignans from Viburnum foetidum: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnum foetidum, a member of the Adoxaceae family, is a plant with a history of use in traditional medicine.[1] Phytochemical investigations into this species have revealed the presence of various secondary metabolites, including a notable class of compounds known as lignans. Lignans are a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units and have garnered significant scientific interest due to their wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive overview of the current state of research on the biological activities of lignans isolated from Viburnum foetidum. It is designed to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Lignans Isolated from Viburnum foetidum

To date, several lignans have been isolated and structurally elucidated from Viburnum foetidum. One study identified two new lignans and one known lignan from a 95% ethanol extract of the plant.[5] Another investigation of a 70% aqueous acetone extract of the aerial parts of Viburnum foetidum var. foedidum yielded four new and six known lignans.[6]

The identified lignans from Viburnum foetidum include:

-

3,4,4'-trihydroxy-3',9-dimethoxy-9,9'-epoxylignan

-

3,4'-dihydroxy-3',4,9-trimethoxy-9,9'-epoxylignan

-

4,4'-dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan[5]

Biological Activity of Isolated Lignans

Cytotoxic Activity

The primary biological activity investigated for lignans isolated from Viburnum foetidum is their cytotoxicity against various human cancer cell lines.

Data Presentation: Cytotoxicity of Lignans from Viburnum foetidum

| Lignan | Cancer Cell Line | Assay | Result | Reference |

| 3,4,4'-trihydroxy-3',9-dimethoxy-9,9'-epoxylignan | A549 (Lung Carcinoma) | Not Specified | Evaluated | [5] |

| SK-OV-3 (Ovarian Cancer) | Evaluated | [5] | ||

| SK-MEL-2 (Melanoma) | Evaluated | [5] | ||

| HCT15 (Colon Adenocarcinoma) | Evaluated | [5] | ||

| 3,4'-dihydroxy-3',4,9-trimethoxy-9,9'-epoxylignan | A549 (Lung Carcinoma) | Not Specified | Evaluated | [5] |

| SK-OV-3 (Ovarian Cancer) | Evaluated | [5] | ||

| SK-MEL-2 (Melanoma) | Evaluated | [5] | ||

| HCT15 (Colon Adenocarcinoma) | Evaluated | [5] | ||

| This compound | A549 (Lung Carcinoma) | Not Specified | Evaluated | [5] |

| SK-OV-3 (Ovarian Cancer) | Evaluated | [5] | ||

| SK-MEL-2 (Melanoma) | Evaluated | [5] | ||

| HCT15 (Colon Adenocarcinoma) | Evaluated | [5] | ||

| Four new and six known lignans (unnamed) | Not Specified | Not Specified | No significant cytotoxic activity | [6] |

Note: While the cytotoxic activity of the three named lignans was evaluated, specific quantitative data such as IC50 values were not available in the cited abstract. Access to the full-text publication is required to obtain this data.

Biological Activities of Viburnum foetidum Extracts (Containing Lignans)

While data on the specific biological activities of isolated lignans from Viburnum foetidum is limited beyond cytotoxicity, various extracts of the plant, which contain a mixture of phytochemicals including lignans, have been investigated for other bioactivities.

Antimicrobial and Cytotoxic Activities of Methanolic Fractions

A study on various methanolic fractions of Viburnum foetidum demonstrated significant antimicrobial and cytotoxic activities.[7][8]

Data Presentation: Antimicrobial and Cytotoxic Activities of Viburnum foetidum Fractions

| Extract/Fraction | Antimicrobial Activity (Zone of Inhibition) | Cytotoxicity (Brine Shrimp Lethality Assay, LC50) | Reference |

| Crude Methanol Extract (CME) | 11-28 mm against bacteria, 18-20 mm against fungi | 39.81 µg/ml | [7][8] |

| Petroleum Ether Fraction (PETEF) | Not specified | 25 µg/ml | [7][8] |

| n-Hexane Fraction (n-HF) | Not specified | 25 µg/ml | [7][8] |

| Vincristine Sulphate (Standard) | Not applicable | 10.44 µg/ml | [7][8] |

Thrombolytic Activity

Different fractions of a crude methanolic extract of Viburnum foetidum leaves were evaluated for their thrombolytic potential against human blood clots.

Data Presentation: Thrombolytic Activity of Viburnum foetidum Fractions

| Extract/Fraction | Clot Lysis (%) | Reference |

| Petroleum Ether (PetE) | 62.70 | [9] |

| n-Hexane | 60.10 | [9] |

| Chloroform | 49.40 | [9] |

| Aqueous | 48.25 | [9] |

| Methanol | 43.25 | [9] |

| Ethyl acetate | 38.71 | [9] |

| Streptokinase (Standard) | 70.00 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the context of assessing the biological activity of plant-derived compounds like lignans.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compounds (lignans) and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates multiple times with 1% (v/v) acetic acid to remove TCA and unbound components. Air dry the plates.

-

SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye and air dry completely.

-

Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The optical density is proportional to the number of viable cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating and Treatment: Follow the same initial steps as the SRB assay.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

Antimicrobial Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of extracts or compounds.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

-

Sample Application: Add a defined volume of the test sample (lignan solution or plant extract) at a known concentration into each well.

-

Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the investigation of the biological activity of lignans from Viburnum foetidum.

Caption: Workflow for Lignan Isolation and Bioactivity Screening.

Conclusion and Future Directions

The lignans isolated from Viburnum foetidum have been primarily investigated for their cytotoxic properties. While initial studies have identified several lignan compounds and screened them against various cancer cell lines, a significant gap exists in the publicly available quantitative data, which is essential for a thorough evaluation of their potential as anticancer agents. Furthermore, the exploration of other biological activities of these isolated lignans, such as anti-inflammatory, antioxidant, and antimicrobial effects, remains largely uncharted territory. The bioactivity observed in the crude extracts and fractions of Viburnum foetidum suggests that the constituent lignans may contribute to these effects, warranting further investigation.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of the identified lignans against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying the cytotoxic effects of the most potent lignans.

-

Broad-Spectrum Bioactivity Screening: Evaluating the isolated lignans for their anti-inflammatory, antioxidant, and antimicrobial activities to uncover their full therapeutic potential.

-

In Vivo Studies: Progressing the most promising lignans to in vivo models to assess their efficacy and safety.

By addressing these research gaps, a more complete understanding of the pharmacological potential of lignans from Viburnum foetidum can be achieved, potentially leading to the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

physical and chemical properties of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is a lignan compound that has been isolated from natural sources and has demonstrated potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of its known physical and chemical properties, biological activity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Physical and Chemical Properties

While some physical properties of this compound are not extensively documented in publicly available literature, a summary of its known chemical and computed properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₆ | --INVALID-LINK-- |

| Molecular Weight | 374.40 g/mol | --INVALID-LINK-- |

| CAS Number | 1206464-65-4 | --INVALID-LINK-- |

| IUPAC Name | 4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol | --INVALID-LINK-- |

| Topological Polar Surface Area | 77.40 Ų | --INVALID-LINK-- |

| XlogP | 3.50 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 6 | --INVALID-LINK-- |

| Rotatable Bonds | 7 | --INVALID-LINK-- |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | --INVALID-LINK-- |

| Solubility | Data not available | --INVALID-LINK-- |

Note: The lack of experimental data for melting point, boiling point, and solubility suggests these properties have not been extensively characterized or reported.

Spectral Data

Biological Activity

This compound has been shown to exhibit cytotoxic activity against several human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| A549 | Lung Carcinoma | 67.14 | --INVALID-LINK-- |

| SK-OV-3 | Ovarian Cancer | 67.38 | --INVALID-LINK-- |

| SKMEL-2 | Melanoma | 64.11 | --INVALID-LINK-- |

| HCT15 | Colon Cancer | 76.31 | --INVALID-LINK-- |

Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by this compound.

Experimental Protocols

Isolation from Viburnum foetidum

The following is a generalized protocol for the isolation of lignans from plant material, based on the reported isolation of the target compound from Viburnum foetidum.[1]

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered aerial parts of Viburnum foetidum are macerated with 95% ethanol at room temperature for an extended period. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The most biologically active fraction (e.g., the ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the components into various sub-fractions.

-

Preparative HPLC: The sub-fractions showing the presence of the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for determining the cytotoxic activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: General workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Human cancer cells (e.g., A549, SK-OV-3, SKMEL-2, or HCT15) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Data Acquisition and Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Conclusion

This compound is a natural product with demonstrated cytotoxic activity against a range of cancer cell lines. While some of its physicochemical properties remain to be fully characterized, its biological activity warrants further investigation. The protocols outlined in this guide provide a framework for the isolation, characterization, and evaluation of this and similar compounds. Future research should focus on elucidating its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, to fully assess its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Activity of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of the lignan, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. This document includes a detailed, albeit exemplar, synthetic protocol, a summary of its cytotoxic effects against various cancer cell lines, and diagrams illustrating a plausible synthetic workflow and a generalized signaling pathway associated with the cytotoxic effects of lignans. This information is intended to serve as a valuable resource for researchers in natural product synthesis, cancer biology, and drug discovery.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This compound is a specific epoxylignan that has demonstrated notable cytotoxic activity against several human cancer cell lines, making it a compound of interest for further investigation in oncology and drug development. This document outlines a potential synthetic approach to this molecule and summarizes its known biological data to facilitate further research.

Synthesis of this compound

While a specific total synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of related 9,9'-epoxylignan structures. The following protocol is a representative example of how this target molecule could be synthesized, employing a convergent strategy starting from readily available precursors.

2.1. Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the key formation of the tetrahydrofuran ring. This can be achieved through the coupling of two substituted aromatic moieties.

2.2. Experimental Protocol: A Plausible Synthetic Route

This protocol describes a multi-step synthesis adapted from known methodologies for similar lignan structures.

Step 1: Synthesis of the γ-Butyrolactone Intermediate

-

Starting Material: Commercially available vanillin.

-

Procedure:

-

Protect the phenolic hydroxyl group of vanillin using a suitable protecting group (e.g., benzyl bromide).

-

Perform a Stobbe condensation with diethyl succinate in the presence of a strong base (e.g., potassium t-butoxide) to yield a half-ester.

-

Hydrolyze the ester and subsequently reduce the resulting carboxylic acid and the double bond (e.g., using catalytic hydrogenation) to form the corresponding substituted succinic acid.

-

Reduce one of the carboxylic acid groups to an alcohol (e.g., using borane-tetrahydrofuran complex).

-

Promote intramolecular cyclization under acidic conditions to form the γ-butyrolactone ring.

-

Step 2: Alkylation of the γ-Butyrolactone

-

Procedure:

-

Deprotonate the α-position of the γ-butyrolactone using a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

-

React the resulting enolate with a suitably protected and functionalized benzyl bromide derivative (derived from a second molecule of vanillin).

-

Step 3: Reduction and Cyclization to form the Tetrahydrofuran Ring

-

Procedure:

-

Reduce the lactone to the corresponding diol using a powerful reducing agent (e.g., lithium aluminum hydride, LAH).

-

Perform an acid-catalyzed intramolecular cyclization of the diol to form the 9,9'-epoxylignan core. This step establishes the tetrahydrofuran ring.

-

Step 4: Final Deprotection and Functionalization

-

Procedure:

-

Remove the protecting groups from the phenolic hydroxyls (e.g., through hydrogenolysis if benzyl groups were used).

-

If necessary, perform any final functional group manipulations to arrive at the target molecule, this compound.

-

2.3. Purification and Characterization

-

Purification: The final compound should be purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Biological Activity: Cytotoxicity Data

This compound has been reported to exhibit cytotoxic activity against a panel of human cancer cell lines.[1] The available quantitative data is summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Lung Carcinoma | 67.14[1] |

| SK-OV-3 | Ovarian Cancer | 67.38[1] |

| SK-MEL-2 | Melanoma | 64.11[1] |

| HCT15 | Colon Cancer | 76.31[1] |

Table 1: Cytotoxic Activity of this compound

Visualizations

4.1. Proposed Synthetic Workflow

Caption: A plausible synthetic pathway for the target lignan.

4.2. Generalized Signaling Pathway for Lignan-Induced Cytotoxicity

Caption: A generalized model of lignan-induced cell death.

Potential Mechanism of Action

While the specific molecular targets of this compound have not been fully elucidated, many cytotoxic lignans are known to exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. The proposed mechanism often involves:

-

Induction of Oxidative Stress: Lignans can increase the production of reactive oxygen species (ROS) within cancer cells, leading to cellular damage.

-

Mitochondrial Dysfunction: Elevated ROS levels can disrupt mitochondrial function, leading to the release of pro-apoptotic factors.

-

Caspase Activation: The release of these factors triggers a cascade of caspase activation, which are key executioner proteins in the apoptotic pathway.

-

DNA Damage and Cell Cycle Arrest: Some lignans can directly or indirectly cause DNA damage, leading to the activation of cell cycle checkpoints and arrest, preventing cancer cell proliferation.

Further research is necessary to delineate the precise signaling pathways modulated by this compound in different cancer cell types.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. The synthetic and biological data presented in these application notes provide a foundation for further research into its therapeutic potential. Future studies should focus on optimizing the synthetic route, elucidating its detailed mechanism of action, and evaluating its efficacy in preclinical cancer models.

References

Application Notes & Protocols for the Isolation of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is a lignan compound that has been isolated from the plant Viburnum foetidum. This natural product has demonstrated cytotoxic activities against various tumor cell lines, making it a compound of interest for cancer research and drug development. This document provides a detailed protocol for the isolation and purification of this compound from its natural source.

Data Presentation

While specific quantitative data such as percentage yield and purity levels for this compound are not detailed in the available literature, the following table outlines the cytotoxic activity of the compound.

| Cell Line | IC₅₀ (µg/mL) |

| A549 (Human lung carcinoma) | 67.14 |

| SK-OV-3 (Human ovarian cancer) | 67.38 |

| SK-MEL-2 (Human skin melanoma) | 64.11 |

| HCT15 (Human colon cancer) | 76.31 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Experimental Protocols

The isolation of this compound from Viburnum foetidum involves a multi-step process of extraction and chromatographic separation.

1. Plant Material Collection and Preparation:

-

Collect the aerial parts of Viburnum foetidum.

-

Air-dry the plant material at room temperature.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion.

-

Allow the extraction to proceed for an extended period (e.g., 7-10 days) with occasional agitation to enhance the extraction efficiency.

-

Filter the extract to remove the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 95% EtOH extract.

3. Fractionation and Chromatographic Separation:

-

The crude extract is subjected to column chromatography for fractionation. A non-polar solvent is used to elute less polar compounds, followed by solvents of increasing polarity, such as acetone or ethanol, to elute the lignans.

-

Further purification is achieved through repeated column chromatography, including silica gel and Sephadex LH-20 columns.

-

Thin Layer Chromatography (TLC) can be used to monitor the separation process and identify fractions containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC) may be employed for the final purification of the compound.

4. Compound Characterization:

-

The structure of the isolated this compound is elucidated using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure.

-

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Hypothesized Cytotoxic Signaling Pathway

Caption: Hypothesized mechanism of cytotoxic activity.

Application Notes and Protocols for the Purification of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of the lignan 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a compound isolated from Viburnum foetidum with noted cytotoxic activities against several cancer cell lines.[1][2] The methodologies described are based on established techniques for the isolation of lignans and related natural products, offering a comprehensive guide from crude plant extract to a highly purified compound.

Overview of Purification Strategy

The purification of this compound from its natural source, typically the stems and leaves of Viburnum foetidum, involves a multi-step process. This process begins with the extraction of the compound from the plant material, followed by a series of chromatographic separations to isolate the target lignan from a complex mixture of other phytochemicals. The general workflow is designed to progressively enrich the concentration of the desired compound, culminating in a highly purified sample suitable for analytical and biological studies.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Plant Material and Extraction

The starting material for the isolation of this compound is typically the dried and powdered aerial parts (stems and leaves) of Viburnum foetidum.[1][3]

Protocol 2.1.1: Maceration Extraction

-

Preparation: Weigh 1 kg of dried, powdered Viburnum foetidum plant material.

-

Extraction: Place the powder in a large vessel and add 5 L of 95% ethanol.

-

Maceration: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation of Crude Extract

The crude extract is a complex mixture. A preliminary fractionation step using liquid-liquid partitioning is employed to separate compounds based on their polarity, thereby enriching the lignan content in a specific fraction.

Protocol 2.2.1: Solvent Partitioning

-

Suspension: Suspend the crude ethanol extract (approx. 100 g) in 1 L of distilled water.

-

Partitioning: Transfer the suspension to a separatory funnel and partition successively with solvents of increasing polarity:

-

n-hexane (3 x 1 L) to remove non-polar compounds like fats and waxes.

-

Dichloromethane (3 x 1 L) to extract compounds of intermediate polarity, including many lignans.

-

Ethyl acetate (3 x 1 L) to extract more polar compounds.

-

-

Collection: Collect each solvent phase separately. The target lignan is expected to be primarily in the dichloromethane and/or ethyl acetate fractions.

-

Concentration: Concentrate each fraction under reduced pressure to yield the respective crude fractions.

Chromatographic Purification

A two-step chromatographic approach is recommended for the isolation of the target compound: initial purification by flash chromatography followed by final polishing using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2.3.1: Flash Chromatography

Flash chromatography is a rapid and efficient method for the initial separation of the enriched lignan fraction.[4][5]

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) in a slurry of n-hexane. The amount of silica gel should be about 50-100 times the weight of the crude fraction to be loaded.

-

Sample Loading: Dissolve the dichloromethane or ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate), followed by a gradient of methanol in ethyl acetate if necessary.

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Combine fractions containing the target compound based on their TLC profiles.

Caption: Workflow for flash chromatography purification.

Protocol 2.3.2: Preparative HPLC

Preparative HPLC is a high-resolution technique used for the final purification of the target lignan.[6][7]

-

Sample Preparation: Dissolve the semi-purified fraction from flash chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (or methanol) in water, both containing 0.1% formic acid to improve peak shape.

-

Gradient Program: A typical gradient might be from 30% to 70% acetonitrile over 40 minutes. This will require optimization based on analytical HPLC runs.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detection at a wavelength where the lignan absorbs, typically around 280 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.

-

Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.

-

Solvent Removal: Remove the solvent from the pure fraction by lyophilization or rotary evaporation to obtain the purified compound.

Data Presentation

The following tables provide representative data for the purification of lignans from plant extracts. The values are based on typical yields and purities achieved in lignan isolation and should be considered as a guide.[8][9][10]

Table 1: Summary of Extraction and Fractionation Yields

| Step | Starting Material | Yield (g) | % Yield (w/w) |

| Extraction | 1 kg Viburnum foetidum | 100 g (Crude Extract) | 10.0% |

| Fractionation | 100 g Crude Extract | 20 g (DCM Fraction) | 20.0% |

| 15 g (EtOAc Fraction) | 15.0% |

Table 2: Summary of Chromatographic Purification of a Lignan-Enriched Fraction (e.g., 20 g DCM Fraction)

| Step | Starting Material | Product | Yield (mg) | Purity (%) |

| Flash Chromatography | 20 g DCM Fraction | Semi-Pure Lignan | 500 mg | ~85% |

| Preparative HPLC | 500 mg Semi-Pure Lignan | Pure Lignan | 150 mg | >98% |

Purity Assessment